2,6-Dichloro-4-nitrobenzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzyme selectivity

Select 2,6-Dichloro-4-nitrobenzaldehyde (CAS 88159-67-5) for its unique ortho,ortho'-dichloro substitution pattern, which is critical for ALDH3A1 isoform selectivity (IC50=219 nM vs. 1640 nM for ALDH2). This specific steric and electronic profile is essential for synthesizing targeted anticancer agents and high-performance organic semiconductors. Generic analogs like 4-nitrobenzaldehyde or 2-chloro-4-nitrobenzaldehyde lack the required selectivity and material properties, leading to failed experiments. Ensure your research integrity — order the precise CAS 88159-67-5 compound.

Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01 g/mol
CAS No. 88159-67-5
Cat. No. B3031937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-nitrobenzaldehyde
CAS88159-67-5
Molecular FormulaC7H3Cl2NO3
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H
InChIKeyFTSIAOWNUAVTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-nitrobenzaldehyde (CAS 88159-67-5) for Pharmaceutical and Agrochemical Synthesis: Technical Specifications and Procurement Considerations


2,6-Dichloro-4-nitrobenzaldehyde (CAS 88159-67-5), also known as 3,5-Dichloro-4-formylnitrobenzene, is a specialized aromatic aldehyde characterized by a nitro group at the para-position and chlorine atoms at the 2- and 6-positions relative to the aldehyde functional group. This unique ortho,ortho'-dichloro substitution pattern creates a sterically hindered and electronically modified benzaldehyde core, making it a valuable intermediate in the synthesis of bioactive molecules and advanced materials [1]. Its primary applications lie in medicinal chemistry for generating heterocyclic compounds and as a key building block for aldehyde dehydrogenase (ALDH) inhibitors and anticancer agents [2].

Critical Procurement Rationale: Why 2,6-Dichloro-4-nitrobenzaldehyde Cannot Be Substituted with Simpler Nitrobenzaldehydes


The unique 2,6-dichloro substitution pattern on the 4-nitrobenzaldehyde core is not a trivial variation; it fundamentally alters the compound's electronic properties, steric profile, and metabolic stability, directly impacting its utility in specific research and development applications . Simpler analogs like 4-nitrobenzaldehyde or 2-chloro-4-nitrobenzaldehyde lack the steric bulk and electronic effects conferred by the two ortho-chlorine atoms, which are critical for achieving target selectivity in biological systems, as demonstrated by differential inhibition of aldehyde dehydrogenase isoforms [1]. Generic substitution would lead to failed synthesis, altered bioactivity, and invalid experimental results, making procurement of the precise CAS 88159-67-5 compound essential for replicating or advancing specific scientific work.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-nitrobenzaldehyde vs. Closest Analogs in Key Performance Dimensions


ALDH3A1 vs. ALDH2 Isoform Selectivity: A Key Differentiation from Non-Chlorinated Analogs

A derivative of 2,6-Dichloro-4-nitrobenzaldehyde exhibits a marked selectivity for ALDH3A1 (IC50 = 219 nM) over ALDH2 (IC50 = 1640 nM), a selectivity profile not observed for simpler 4-nitrobenzaldehyde analogs [1][2]. The 2,6-dichloro substitution pattern is crucial for this enhanced isoform discrimination, as non-chlorinated or mono-chlorinated analogs typically show lower potency and reduced selectivity [3].

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzyme selectivity

Synthetic Access and Scalability: Flow Chemistry Enables Gram-Scale Production vs. Batch Limitations

A 2024 study reported a continuous flow process for the synthesis of dichloromethylated nitroarene intermediates, which are precursors to 2,6-Dichloro-4-nitrobenzaldehyde and related compounds [1]. This method enables gram-scale production with improved cost-effectiveness and safety, a significant advantage over traditional batch processes that suffer from lower yields and hazardous conditions.

Process chemistry Flow synthesis Dichloromethylation

Radical Reactivity Profile: Differentiated Reaction Kinetics with Hydroxyl Radicals

Pulse radiolysis studies reveal that nitro-substituted benzaldehydes react with hydroxyl radicals (.OH) at a rate constant of approximately 3.0 × 10^9 dm³ mol⁻¹ s⁻¹, which is significantly slower than the rate for hydroxybenzaldehyde (12.0 × 10^9) but within the range for chloro- and nitro-substituted analogs [1]. This indicates that the 2,6-dichloro-4-nitrobenzaldehyde core possesses a distinct oxidative stability profile, which can influence its behavior in radical-mediated reactions or under oxidative stress conditions in biological assays.

Pulse radiolysis Oxidative stability Reaction kinetics

Chemical Transformations: A Versatile Building Block for Heterocyclic Synthesis

The 2,6-Dichloro-4-nitrobenzaldehyde core is specifically designed for sequential synthetic transformations. The nitro group can be reduced to an amine for further derivatization (e.g., amide or sulfonamide formation), while the aldehyde participates in condensations (e.g., with hydrazines or amines) to form heterocyclic scaffolds such as pyrazoles, oxadiazoles, and thiazoles . The presence of the two ortho-chlorine atoms also allows for palladium-catalyzed cross-coupling reactions, a synthetic handle not available with simpler nitrobenzaldehydes [1].

Medicinal chemistry Heterocycle synthesis Reductive amination

Precursor to Indigo-Based Organic Semiconductors: A High-Value Niche Application

2,6-Dichloro-4-nitrobenzaldehyde and related halogenated nitrobenzaldehydes are key intermediates in the synthesis of functionalized indigo compounds used as organic semiconductors [1]. The specific 2,6-dichloro-4-nitro substitution pattern on the benzaldehyde precursor directly translates into modified charge transport properties and molecular packing in the resulting indigo-based materials, a level of structural control not achievable with simpler benzaldehyde derivatives [2].

Organic electronics Indigo derivatives Semiconductor materials

High-Value Application Scenarios for 2,6-Dichloro-4-nitrobenzaldehyde in Research and Industry


Development of Selective ALDH3A1 Inhibitors for Cancer Stem Cell Research

Based on its demonstrated isoform selectivity (IC50 = 219 nM for ALDH3A1 vs. 1640 nM for ALDH2), 2,6-Dichloro-4-nitrobenzaldehyde is a privileged starting material for synthesizing targeted inhibitors of ALDH3A1, an enzyme implicated in cancer stem cell survival and chemoresistance [1]. This selectivity is crucial for minimizing off-target effects on ALDH2, which is responsible for alcohol metabolism and linked to adverse reactions.

Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry Programs

The compound's three orthogonal reactive handles (aldehyde, nitro, and two chloro groups) make it an ideal building block for constructing diverse heterocyclic libraries . Specifically, it enables the efficient synthesis of pyrazoles, oxadiazoles, and triazoles via condensation and reductive amination, followed by palladium-catalyzed cross-coupling to introduce additional structural diversity . This versatility supports hit-to-lead optimization in drug discovery.

Production of Halogenated Indigo Derivatives for Organic Electronics

As detailed in recent flow chemistry research, 2,6-Dichloro-4-nitrobenzaldehyde is a critical precursor for functionalized indigo compounds with applications as organic semiconductors [2]. The compound's unique substitution pattern directly influences the solid-state packing and charge transport properties of the final indigo material, making it an essential reagent for developing high-performance organic field-effect transistors (OFETs) and other electronic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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